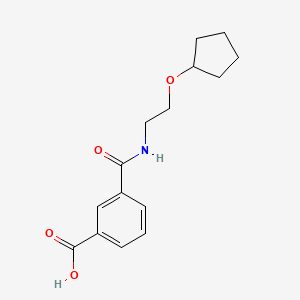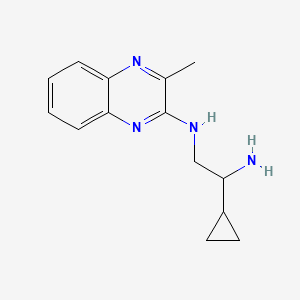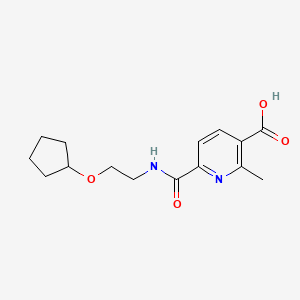
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as CEBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CEBC is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of arylpropionic acid derivatives. It is a white solid that is soluble in organic solvents and has a molecular weight of 307.36 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its high potency and selectivity for COX enzymes. It has been shown to be more potent than other arylpropionic acid derivatives such as ibuprofen and naproxen. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its potential for hepatotoxicity, which has been observed in some animal studies.
Direcciones Futuras
There are several future directions for research on 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid. One area of research is the development of novel formulations and delivery systems for 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could improve its pharmacokinetic properties and reduce the risk of hepatotoxicity. Another area of research is the investigation of the anticancer activity of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, and its potential for use in cancer therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could lead to the development of more potent and selective COX inhibitors.
Métodos De Síntesis
The synthesis of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the reaction of 2-(cyclopentyloxy)ethylamine with 3-(carboxymethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid as a pure product. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
3-(2-cyclopentyloxyethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(11-4-3-5-12(10-11)15(18)19)16-8-9-20-13-6-1-2-7-13/h3-5,10,13H,1-2,6-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVZBLLFQAUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCNC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)



![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)